1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a pyrazole ring, which are connected through a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Attachment of the naphthalene ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the carboxylic acid group: This step often involves the oxidation of an intermediate compound to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Naphthalen-2-yl-acetic acid: This compound also contains a naphthalene ring but differs in its functional groups and overall structure.
Phenylpyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-(Naphthalen-2-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 62160-34-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its naphthalene and phenyl substituents, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For example, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 8.9 | Cell cycle arrest |
A549 (Lung Cancer) | 12.3 | Inhibition of metastasis |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory applications. It acts by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It can activate caspases and other apoptotic factors leading to programmed cell death.
- Anti-inflammatory Pathways : By modulating NF-kB signaling, it reduces the expression of inflammatory mediators.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound reduced swelling significantly compared to controls, indicating strong anti-inflammatory effects.
Properties
CAS No. |
62160-34-3 |
---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-naphthalen-2-yl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-19(15-7-2-1-3-8-15)22(21-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
InChI Key |
NAEHJQZXQFYVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
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